4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and can interact with multiple targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often leading to downstream effects such as inhibition of cell growth or induction of apoptosis .
Result of Action
Quinoline derivatives are known to have a variety of effects at the molecular and cellular level, often leading to changes in cell growth, cell cycle progression, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Alkylation: The quinoline core is then alkylated using an appropriate alkylating agent to introduce the ethyl group at the 3-position.
Amidation: The final step involves the reaction of the alkylated quinoline with 4-methylbenzoyl chloride in the presence of a base to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the benzamide moiety.
4-methylquinoline: A derivative with a methyl group at the 4-position but without the ethyl and benzamide groups.
N-ethylquinoline: A derivative with an ethyl group at the nitrogen position but lacking the benzamide moiety.
Uniqueness
4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to the presence of both the 4-methyl and benzamide groups, which confer distinct chemical and biological properties compared to other quinoline derivatives
Properties
IUPAC Name |
4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-3-6-15(7-4-13)19(23)21-10-9-17-12-16-8-5-14(2)11-18(16)22-20(17)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGZNAGMEQZRHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.